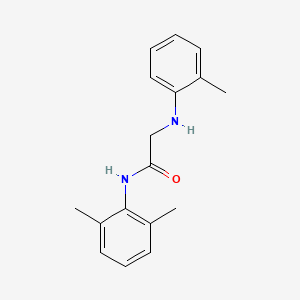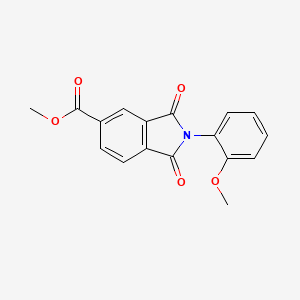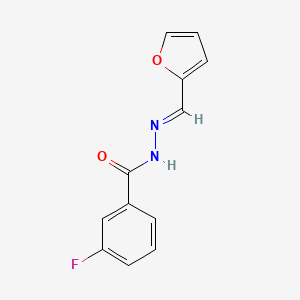![molecular formula C18H20N2O3 B5554655 N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)
N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as N, N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-[carboxy-14C]benzamide, involves the introduction of a radioisotope through an aryllithium reaction with CO2, forming the labelled acid which is then transformed into the amide (Gawell, 2003). This methodology indicates a potential route for synthesizing N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide by adapting the core structure and substituents.
Molecular Structure Analysis
Analysis of molecular structure is crucial for understanding the interactions and potential biological activities of the compound. The structural confirmation of related compounds is typically carried out using IR, 1H-NMR, and EI-MS spectral data (Hussain et al., 2016), which would be applicable for N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide to determine its precise molecular configuration.
Chemical Reactions and Properties
The chemical behavior of N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide can be inferred from related compounds. For example, piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating a method to assess the chemical reactivity and potential biological properties of the compound (Sugimoto et al., 1990).
Scientific Research Applications
Imaging Microglia in Neuroinflammation
A notable application is in neuroimaging, where compounds such as [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], a PET radiotracer specific for CSF1R, are used. This tracer enables noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation involved in a variety of neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease. The ability to measure microglial activity noninvasively is crucial for the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Therapeutic Agents for Alzheimer’s Disease
Another significant application involves synthesizing compounds as potential therapeutic agents for Alzheimer’s disease. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and demonstrated enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer’s disease treatment. These compounds, particularly 4-{[4-(2-furoyl)-1- piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, showed excellent IC50 values, indicating potential as therapeutic agents for Alzheimer’s disease (Hussain et al., 2016).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated their potential as potent inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer’s disease. These derivatives, by modifying the benzamide with bulky moieties, have shown a significant increase in activity, offering insights into the development of antidementia agents (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-8-10-20(11-9-13)18(22)14-5-2-3-6-15(14)19-17(21)16-7-4-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQPLDKSZKJYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)
![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)



![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

